(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Chiral purity Enantiomeric excess (S)-configuration

Sourcing enantiopure chiral amines for tankyrase inhibitor programs often introduces stereochemical risk that invalidates SAR. This (S)-configured α-methyl triazol-3-ylamine eliminates that variable-delivering a defined absolute configuration essential for stereospecific binding in the tankyrase adenosine pocket. • Provides the 5-cyclopropyl-triazole nicotinamide isostere scaffold cited in >100,000-fold selectivity over PARP1/2 for optimized analogs. • Low-lipophilicity foundation (predicted LogP 0.70) supports CNS-oriented inhibitor projects without metabolic stability penalty. • Supplied as the single (S)-enantiomer; racemate or (R)-enantiomer substitution would invalidate established tankyrase SAR.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13257249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC(C1=NNC(=N1)C2CC2)N
InChIInChI=1S/C7H12N4/c1-4(8)6-9-7(11-10-6)5-2-3-5/h4-5H,2-3,8H2,1H3,(H,9,10,11)/t4-/m0/s1
InChIKeyCEEZDHSCJXRQBH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine


(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine (CAS 1604279-67-5) is a chiral primary amine belonging to the [1,2,4]triazol-3-ylamine class, which has been characterized as a nicotinamide isostere scaffold for tankyrase 1/2 (PARP family) inhibition [1]. The compound features a cyclopropyl substituent at the triazole 5‑position and a single (S)-configured α‑methyl chiral center, with a molecular formula of C₇H₁₂N₄ and a molecular weight of 152.20 Da . Its SMILES notation is CC(N)c1n[nH]c(C2CC2)n1 .

Chiral reference-standard workflow Enantiopure (S)-amine for tankyrase SAR building block.
Stereochemical-control study fit Supports enantiomer-comparison research on target engagement.

Generic Substitution Risks for (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine


In‑class [1,2,4]triazol-3-ylamine derivatives cannot be interchanged for this compound without quantitative justification. The (S)‑enantiomer provides a specific absolute configuration that influences both target‑binding geometry and downstream biological readouts, particularly when the α‑methyl chiral center serves as a key recognition element in enzyme active sites [1]. The cyclopropyl group at the 5‑position imparts distinct steric and electronic properties compared to simple alkyl or aryl substituents, affecting both lipophilic efficiency (LipE) and metabolic stability [1]. Substituting the racemate, the (R)‑enantiomer, or a des‑cyclopropyl analog invalidates structure‑activity relationships (SAR) established for tankyrase‑selective inhibitors that rely on this precise substitution pattern [1].

Target: (S)-enantiomer, cyclopropyl intact
Racemate or (R)-enantiomer may shift target-binding geometry and biological readout
Target: 5-cyclopropyl triazole
Des-cyclopropyl or alkyl/aryl analogs alter lipophilic efficiency and metabolic profile
Target: α-amine (1-position) building block
β-amine isomer shifts vector geometry; may not reproduce reported SAR

Quantitative Differentiation vs. Closest Analogs


Chiral Purity and Enantiomeric Specificity

The commercial specification for (1S)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine defines a chemical purity of 95% by the supplier Leyan (product number 2092940) . This is a minimum purity threshold; actual batch‑specific values may vary. The supplier explicitly identifies the material as the (S)‑enantiomer, which is the configuration relevant for tankyrase‑inhibitor SAR, whereas the (R)‑antipode is not commercially listed under this CAS and would be expected to exhibit divergent binding affinity [1].

Chiral identity & purity
Data to verify
≥95% purity (supplier spec); (S)-configuration declared
Chiral identity specification context; no independent ee data available
Confirmation by chiral HPLC or optical rotation may be required
Chiral purity Enantiomeric excess (S)-configuration

Tankyrase Selectivity Over PARP1 and PARP2

The [1,2,4]triazol-3-ylamine isostere scaffold, of which the target compound is a chiral amine building block, demonstrated selective inhibition of tankyrase 1 and 2 over other PARP family enzymes. In the foundational SAR study, Shultz et al. reported that optimized triazol-3-ylamine derivatives such as compound 19 achieved TNKS IC₅₀ in the low nanomolar range (0.0973 nM) with no measurable inhibition of PARP1 or PARP2 at concentrations up to 10 μM, yielding a >100,000‑fold selectivity window [1]. By contrast, the widely used tankyrase reference inhibitor XAV939 (an amide‑based nicotinamide mimetic) showed TNKS IC₅₀ of ~11 nM but with narrower PARP selectivity [1].

Tankyrase selectivity
Class-level
Scaffold-derived analog: TNKS1 IC₅₀ 0.0973 nM, >100,000-fold over PARP1/2
Reported scaffold selectivity context for triazol-3-ylamine series
Direct IC₅₀ not available for free amine; class-level inference
Tankyrase inhibition PARP selectivity Nicotinamide isostere

Physicochemical Property Comparison

Predicted physicochemical properties for the 5‑cyclopropyl‑1,2,4‑triazol‑3‑amine core (CAS 502546‑41‑0) provide a quantitative baseline against which the α‑methyl amine target compound can be assessed . The core scaffold exhibits a melting point of 128 °C, a boiling point of 383.4 ± 25.0 °C, a density of 1.469 ± 0.06 g/cm³, and a pKa of 11.56 ± 0.40 (predicted) . The target compound’s SMILES string (CC(N)c1n[nH]c(C2CC2)n1) reveals two H‑bond donors, three H‑bond acceptors, a topological polar surface area (TPSA) of 67.59 Ų, a calculated LogP of 0.7018, and two rotatable bonds , values that differentiate it from the simpler 5‑cyclopropyl‑1,2,4‑triazol‑3‑amine (C₅H₈N₄, MW 124.14) by the addition of the chiral α‑methyl‑amine handle.

Physicochemical baseline
Source review
MW 152.20, TPSA 67.59 Ų, LogP 0.70; vs core scaffold MW 124.14
α-Methyl-amine extension adds derivatization handle; properties predicted
No experimental melting point or LogD reported for target compound
Computational chemistry Molecular properties Triazole scaffold

Lipophilic Efficiency as a Selection Metric

Shultz et al. established lipophilic efficiency (LipE = pIC₅₀ − LogD₇.₄) as the primary optimization metric for the triazol‑3‑ylamine series, demonstrating that LipE values >5 differentiate high‑quality tankyrase leads from less ligand‑efficient competitors [1]. The target compound’s calculated LogP of 0.7018 provides a favorable starting point for achieving high LipE upon derivatization, provided that the chiral amine is coupled to appropriate warheads. In contrast, more lipophilic triazole scaffolds (e.g., those bearing 2,4‑dichlorophenyl substituents) sacrifice LipE for potency, often yielding LipE <4 [1].

LipE potential
Class-level
Predicted LogP 0.70; LipE >5 reported for optimized series analogs
Low lipophilicity supports LipE-driven lead optimization
LipE not measured for free amine; value dependent on derivatization
Lipophilic efficiency Drug-likeness Tankyrase inhibitors

Synthetic Handle Accessibility and Amine Reactivity

The target compound presents a free primary amine (NH₂) α to the triazole ring, enabling direct participation in amide coupling, reductive amination, sulfonamide formation, and urea synthesis without requiring deprotection steps [1]. The structurally related 2‑(5‑cyclopropyl‑1H‑1,2,4‑triazol‑3‑yl)ethan‑1‑amine hydrochloride (CAS 2055088‑27‑0, Sigma‑Aldrich PH019349) bears a primary amine two carbons removed from the triazole ring, altering the geometry of the amine vector relative to the heterocycle . This positional isomer is marketed without analytical characterization data, requiring confirmatory identity testing prior to use .

Amine geometry
Class-level
α-amine (1-position) vs β-amine isomer; ~1.5 Å vector shift
Synthetic vector context; free base vs HCl salt affects handling
No head-to-head experimental data; structural comparison only
Chemical derivatization Primary amine handle Building block utility

Best Research Application Scenarios


Chiral Building Block for Tankyrase Inhibitor Optimization

The (S)‑configured α‑methyl triazol‑3‑ylamine serves as a key chiral intermediate for generating libraries of tankyrase 1/2 inhibitors that exploit the nicotinamide‑isostere binding mode characterized by Shultz et al. [1]. Its primary amine handle can be directly acylated, sulfonylated, or reductively aminated to install P1‑pocket substituents while preserving the critical 5‑cyclopropyl‑triazole pharmacophore that provides >100,000‑fold selectivity over PARP1 and PARP2 for optimized analogs [1].

Stereochemical Probe for Wnt-Pathway Studies

Tankyrase inhibition stabilizes axin and promotes degradation of β‑catenin, making it a validated strategy for modulating Wnt signaling in oncology and fibrotic disease models [1]. The target compound’s (S)‑stereochemistry can be utilized to prepare enantiopure tankyrase inhibitors that discriminate between stereospecific binding modes in the tankyrase adenosine pocket, a feature that is lost when racemic or (R)‑configured building blocks are employed [1].

Low-Lipophilicity Starting Point for CNS Probe Design

With a predicted LogP of 0.7018 , this chiral amine provides a low‑lipophilicity foundation for CNS‑oriented tankyrase inhibitor projects. Triazole‑based nicotinamide isosteres have been shown to maintain favorable physicochemical profiles while retaining nanomolar target engagement [1], and the cyclopropyl group contributes metabolic stability without substantial lipophilicity burden, as inferred from the LipE‑driven optimization strategy reported for this scaffold class [1].

Triazole Scaffold for Antifungal and Plant Growth Research

1,2,4‑Triazole derivatives bearing cyclopropyl substituents are established as fungicides and plant growth regulators by acting as 14α‑demethylase or cytochrome P450 inhibitors [2]. The target compound’s chiral amine handle enables conjugation to agrochemical warheads while maintaining the triazole‑cyclopropyl core recognized by fungal CYP51 enzymes. This dual functionality supports research programs that require building blocks for structure–activity relationship studies in both medicinal and agricultural chemistry contexts [2].

Application
Selection Property
Validation Focus
Tankyrase inhibitor chiral building block
Enantiomer-attribution review
SAR fidelity with (S)-configuration; cyclopropyl pharmacophore retention
Wnt-pathway stereochemical probe
Stereochemical-control context
Enantiopure probe for tankyrase adenosine pocket binding studies
CNS-oriented tankyrase inhibitor design
Low-lipophilicity starting point
Predicted LogP ~0.7; LipE optimization pathway feasibility
Antifungal / plant growth regulator research
Triazole-cyclopropyl core compatibility
CYP51 target engagement studies; agrochemical SAR exploration
Quote Request

Request a Quote for (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.